molecular formula C12H10O B6612785 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1344899-35-9

5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B6612785
M. Wt: 170.21 g/mol
InChI Key: QDZJYKWAMGBKCJ-UHFFFAOYSA-N
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Description

“5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one” is a chemical compound with the molecular formula C12H10O . It is a derivative of tetrahydronaphthalene, which is a bicyclic compound also known as tetralin . The “5-ethynyl” indicates the presence of an ethynyl group (C≡CH) at the 5th position of the tetrahydronaphthalene ring, and the “1-one” denotes a ketone functional group (=O) at the 1st position .


Molecular Structure Analysis

The molecular structure of “5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one” consists of a tetrahydronaphthalene ring with an ethynyl group at the 5th position and a ketone functional group at the 1st position . The exact 3D structure would require further computational or experimental studies for determination.

Safety And Hazards

Specific safety and hazard information for “5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one” is not available in the literature. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination .

Future Directions

The future directions for research on “5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one” could include studying its synthesis methods, exploring its potential applications, and investigating its physical, chemical, and biological properties .

properties

IUPAC Name

5-ethynyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h1,3,5,7H,4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZJYKWAMGBKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2CCCC(=O)C2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-one

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